Primaquine phosphate

Catalog No.
S540187
CAS No.
63-45-6
M.F
C15H27N3O9P2
M. Wt
455.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Primaquine phosphate

CAS Number

63-45-6

Product Name

Primaquine phosphate

IUPAC Name

4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid

Molecular Formula

C15H27N3O9P2

Molecular Weight

455.34 g/mol

InChI

InChI=1S/C15H21N3O.2H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;2*1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4)

InChI Key

GJOHLWZHWQUKAU-UHFFFAOYSA-N

SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Primaquine Phosphate; PRIMAQUINE PHOSPHATE; Primaquine (Diphosphate); Primaquine bis(phosphate); Primaquine bisphosphate; Primaquine Diphosphate; Primaquine Phosphate; Boucher and Muir Brand of Primaquine Phosphate; Diphosphate, Primaquine; Phosphate, Primaquine;

Canonical SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O.OP(=O)(O)O

Description

The exact mass of the compound Primaquine phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757290. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Aminoquinolines. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Radical Cure for Malaria

Malaria parasites can remain dormant in the liver after a blood infection is cleared. Primaquine phosphate is the only drug effective against these dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, the malaria parasites responsible for relapses []. This makes it crucial for achieving a radical cure, preventing future relapses and reducing transmission.

Research is underway to optimize primaquine phosphate dosing regimens to ensure eradication of hypnozoites while minimizing side effects [].

Combination Therapies

Primaquine phosphate is increasingly being investigated in combination with other antimalarial drugs. This approach aims to:

  • Enhance efficacy: Combining primaquine phosphate with faster-acting blood schizonticides can shorten treatment duration and potentially reduce the emergence of drug resistance [].
  • Reduce emergence of resistance: Primaquine phosphate, when used alone, can select for parasite strains resistant to the drug. Combining it with other drugs can lessen this selection pressure [].

Scientific studies are evaluating various combinations to find the most effective and well-tolerated regimens for different malaria types and patient populations.

Improving Drug Delivery

Primaquine phosphate can cause side effects, particularly in individuals with a specific genetic enzyme deficiency (G6PD deficiency). Research is exploring alternative drug delivery methods to improve targeting and reduce systemic exposure, potentially lowering the risk of side effects [].

Primaquine phosphate is a synthetic compound classified as an aminoquinoline, primarily used for its potent antimalarial properties. Its chemical structure is denoted as 8-[(4-amino-1-methylbutyl) amino]-6-methoxyquinoline phosphate. This compound is particularly effective in producing a radical cure and preventing relapse of Plasmodium vivax and Plasmodium ovale malaria after treatment with a blood schizontocide. It is also employed to prevent the transmission of Plasmodium falciparum malaria in individuals returning from endemic areas .

  • Unlike most antimalarials targeting the blood stages of the parasite, PQP targets the hypnozoites residing in the liver [].
  • The exact mechanism is still under investigation, but it is believed to involve the generation of reactive oxygen species (ROS) within the parasite, leading to cell death [].
  • PQP can cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a genetic condition affecting red blood cells []. G6PD testing is crucial before administering PQP [].
  • Other potential side effects include abdominal pain, nausea, vomiting, and methemoglobinemia (a condition affecting oxygen transport in the blood) [].
  • PQP is contraindicated in pregnant and breastfeeding women due to potential harm to the fetus or infant [].

The primary mechanism of action for primaquine phosphate involves its metabolism into reactive metabolites that exert antimalarial effects. Upon administration, primaquine is rapidly absorbed and extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly the CYP2D6 isoform. The major metabolites include carboxyprimaquine and 5-hydroxyprimaquine, with the latter being associated with its therapeutic efficacy against liver stages of malaria parasites . The generation of reactive oxygen species through these metabolites contributes to its antimalarial activity and can also lead to hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase deficiency .

The synthesis of primaquine phosphate involves several steps starting from 6-methoxyquinoline. The process typically includes:

  • Formation of the Aminoquinoline Structure: The initial reaction involves the alkylation of 6-methoxyquinoline with a suitable amine to introduce the amino group.
  • Phosphorylation: The resulting aminoquinoline is then treated with phosphoric acid or other phosphorus-containing reagents to yield primaquine phosphate.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity and yield.

This synthetic pathway ensures that primaquine phosphate retains its pharmacological properties while minimizing impurities that could affect efficacy or safety .

Primaquine phosphate is primarily utilized in:

  • Radical Cure of Malaria: It is indicated for the radical cure of P. vivax and P. ovale malaria, preventing relapse after initial treatment with blood schizontocides like chloroquine.
  • Prevention of Transmission: It helps prevent the transmission of P. falciparum malaria by targeting gametocytes in individuals returning from endemic regions.
  • Research: Ongoing studies are investigating its mechanisms of action, potential new therapeutic applications, and strategies to mitigate its side effects, particularly in populations with glucose-6-phosphate dehydrogenase deficiency .

Interaction studies have shown that primaquine phosphate can interact with various drugs metabolized by cytochrome P450 enzymes, particularly CYP2D6. Inhibition or genetic polymorphisms affecting this enzyme can alter the metabolism of primaquine, potentially leading to increased toxicity or reduced efficacy. Additionally, concomitant use with other medications that affect redox states may exacerbate side effects like methemoglobinemia or hemolytic anemia .

Several compounds share structural similarities or therapeutic applications with primaquine phosphate. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeMain UseUnique Features
Chloroquine4-aminoquinolineBlood schizontocide for malariaPrimarily targets erythrocytic forms; less effective against liver stages.
Tafenoquine8-aminoquinolineRadical cure for P. vivax malariaLonger half-life than primaquine; less frequent dosing required.
AtovaquoneHydroxy-1,2-naphthoquinoneAntimalarial; also used for Pneumocystis pneumoniaActs on mitochondrial electron transport chain; distinct mechanism from primaquine.
MefloquineQuinolineBlood schizontocideEffective against multidrug-resistant strains; different pharmacokinetic profile compared to primaquine.

Primaquine phosphate remains unique due to its specific action on liver stages and gametocytes, making it essential for comprehensive malaria treatment strategies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

455.12225344 g/mol

Monoisotopic Mass

455.12225344 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H0982HF78B

Related CAS

90-34-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Primaquine is an aminoquinoline that has been used for the prevention and therapy of malaria for more than 50 years. Primaquine is not associated with serum enzyme elevations during therapy and has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Antimalarial Agents

Pharmacology

Primaquine Phosphate is the phosphate salt form of primaquine, a synthetic, 8-aminoquinoline derivative with antimalarial properties. Although its mechanism of action is unclear, primaquine bind to and alter the properties of protozoal DNA. This agent eliminates tissue (exo-erythrocytic) malarial infection, preventing the development of the erythrocytic forms of the parasite which are responsible for relapses in Plasmodium vivax and ovale malaria. Primaquine is active against late hepatic stages (hypnozoites, schizonts).

MeSH Pharmacological Classification

Antimalarials

Pictograms

Acute Toxic

Acute Toxic

Other CAS

63-45-6

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Joshi VM, Devarajan PV. Receptor-mediated hepatocyte-targeted delivery of
2: Rajera R, Nagpal K, Singh SK, Mishra DN. Toxicological study of the primaquine
3: Nair A, Abrahamsson B, Barends DM, Groot DW, Kopp S, Polli JE, Shah VP,
4: Shah PP, Mashru RC. Formulation and evaluation of taste masked oral
5: Bhadra D, Yadav AK, Bhadra S, Jain NK. Glycodendrimeric nanoparticulate
6: Holfels E, McAuley J, Mack D, Milhous WK, McLeod R. In vitro effects of
7: Stewart NP, de Vos AJ, McHardy N, Standfast NF. Elimination of Theileria
8: Purnell RE, Rae MC, Deuk SM. Efficacy of imidocarb diproprionate and
9: Shah PP, Mashru RC. Formulation and evaluation of primaquine phosphate
10: Dongre VG, Karmuse PP, Rao PP, Kumar A. Development and validation of UPLC
11: Long Y, Chen J, Zhang Z, Yao S. Real-time investigation of the interaction
12: Kron MA. Substandard primaquine phosphate for US Peace Corps personnel.
13: Li TL, Pang QJ, He YL, Wang P. [Study of pharmacokinetics of liver targeting
14: From the Centers for Disease Control. Availability of primaquine phosphate.
15: Stewart NP, de Vos AJ, Shiels I. Elimination of Theileria buffeli infections
16: Abou Ouf AA, Hassan SM, Metwally ME. Spectrophotometric determination of
17: Brown T. Primaquine phosphate is the drug of choice. Pediatrics. 1978
18: PRIMAQUINE phosphate, U.S.P. J Am Med Assoc. 1957 Apr 20;163(16):1480-1.

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